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Compound of Interest

Compound Name: Omaveloxolone

Cat. No.: B612239

Omaveloxolone (brand name SKYCLARYS®) is a semi-synthetic, orally bioavailable oleanane
triterpenoid compound.[1][2] It has been approved for the treatment of Friedreich's ataxia in
adults and adolescents aged 16 years and older.[1][2][3] This document provides an in-depth
overview of its pharmacological profile and preclinical safety, tailored for researchers,
scientists, and drug development professionals.

Pharmacological Profile

Omaveloxolone's therapeutic effects are primarily attributed to its role as an activator of the
Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of cellular defense
against oxidative stress and inflammation.[3][4][5]

Mechanism of Action

Omaveloxolone's core mechanism involves the activation of the Nrf2 transcriptional pathway.
[5] In normal physiological states, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-
like ECH-associated protein 1 (Keapl), which facilitates its continuous degradation.[5]
Omaveloxolone modifies specific cysteine residues on Keapl, disrupting the Keap1-Nrf2
interaction.[5] This inhibition of Keapl-mediated degradation allows Nrf2 to accumulate and
translocate to the nucleus.[3][5]

Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (ARES) in the promoter
regions of numerous target genes.[5] This leads to the coordinated upregulation of a broad
range of cytoprotective genes involved in:
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o Antioxidant Defense: Neutralizing reactive oxygen species (ROS) and mitigating oxidative
damage.[5][6]

o Anti-inflammatory Responses: Suppressing pro-inflammatory signaling pathways.[1][6]
» Mitochondrial Biogenesis and Function: Improving cellular energy production.[5][6][7]

In addition to activating Nrf2, omaveloxolone has been shown to inhibit the pro-inflammatory
NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway,
further contributing to its anti-inflammatory effects.[1][3][6]
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Caption: Omaveloxolone Mechanism of Action via Nrf2 Pathway Activation.

Pharmacodynamics

The activation of Nrf2 by omaveloxolone leads to measurable downstream effects. In
preclinical studies involving cynomolgus monkeys, oral administration of omaveloxolone
resulted in a dose-dependent induction of Nrf2 target genes in peripheral blood mononuclear
cells (PBMCs), liver, lung, and brain.[8][9] These genes include those involved in redox balance
and glutathione homeostasis.[8]
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In clinical trials, pharmacodynamic effects were observed through biomarkers. Ferritin, an iron
storage protein and a known Nrf2 target, was shown to increase in a dose-dependent manner
in patients receiving omaveloxolone, serving as a pharmacodynamic marker of Nrf2
activation.[10] Additionally, transient, reversible increases in aminotransferases (ALT, AST) and
gamma-glutamyl transferase (GGT) were noted, which are also considered pharmacodynamic
markers of Nrf2 induction rather than signs of hepatotoxicity.[11][12][13]

Pharmacokinetics (Preclinical)

Pharmacokinetic (PK) studies in animals have been crucial for understanding the disposition of
omaveloxolone. Studies in cynomolgus monkeys demonstrated dose-linear plasma PK after
oral administration, with the compound readily distributing to tissues including the liver, lung,
and brain.[8][9] The consistent, dose-proportional systemic exposures observed in monkeys
supported the evaluation of clinical dosing regimens.[8][9]

Parameter Species Finding Reference
Rapidly absorbed
Absorption Cynomolgus Monkey after oral [8]

administration.

Readily measurable
o and dose-proportional
Distribution Cynomolgus Monkey ) o [819]
concentrations in liver,

lung, and brain.

Dose-linear and dose-
Exposure Cynomolgus Monkey proportional plasma [819]
PK (AUC and Cmax).

. . Primarily metabolized
Metabolism General (Animal) [1][14]
by CYP3A enzymes.

High protein binding
Protein Binding General (Animal) with extensive tissue [15]

distribution.

Table 1: Summary of Preclinical Pharmacokinetic Properties of Omaveloxolone.
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Parameter Human Value Reference

Tmax (fasted) Healthy Subjects 7 to 14 hours [3]

Protein Binding Human Plasma 97% [3]
Primarily by CYP3A,;

] minor roles for

Metabolism Human [3][14]
CYP2C8 and
CYP2J2.

o ) ~92% in feces, ~0.1%
Elimination Route Healthy Subjects [3][14]

in urine.

Terminal Half-life

Friedreich's Ataxia

57 hours (mean)

[3]

Patients
Apparent Volume of
o Human 7361 L [3]
Distribution (Vd/F)
Apparent Plasma
Human 109 L/hr [3]

Clearance (CL/F)

Table 2: Summary of Human Pharmacokinetic Properties of Omaveloxolone.

Preclinical Safety and Toxicology

A comprehensive set of nonclinical studies was conducted to characterize the safety profile of

omaveloxolone, including general toxicology, genetic toxicology, and reproductive and

developmental toxicology studies.[10]

General Toxicology

Repeat-dose oral toxicity studies were performed in rats and monkeys. The primary target

organs identified in both species were the liver and kidneys, with the rat being the more

sensitive species.[10] In preclinical studies, dose-related increases in liver enzymes were

observed in animals, without corresponding histological evidence of liver damage, suggesting

enzyme induction as the cause.[11]
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Study Type Species Key Findings Reference
Liver and kidney
Repeat-Dose Oral identified as target
o Rat [10]
Toxicity organs. More
sensitive species.
Liver and kidney
Repeat-Dose Oral ) -
o Monkey identified as target [10]
Toxicity
organs.
No major safety
concerns reported in
Safety Pharmacology N/A Phase 1/2 studies [16]

regarding cardiac
function (ECG, BNP).

Table 3: Summary of Key Preclinical General Toxicology Findings.

Genetic Toxicology

Omaveloxolone was evaluated in a standard battery of genotoxicity assays.

Assay

Reference

Bacterial Reverse Mutation

(Ames) Assay

[3]

In Vitro Chromosomal

Aberration Assay

Positive (in human peripheral

blood lymphocytes)

Table 4: Summary of Genetic Toxicology Results.

Reproductive and Developmental Toxicology

In a study on fertility and early embryonic development in rats, oral administration of
omaveloxolone at the highest dose tested (10 mg/kg/day) resulted in an increased incidence

of pre- and post-implantation loss and resorptions, leading to fewer viable embryos.[3] The no-
effect dose for these findings was 3 mg/kg/day.[3] In an embryofetal development study in
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rabbits, omaveloxolone administration led to increased embryofetal mortality, skeletal
variations, and reduced fetal weight at the highest dose.[10]

Key Experimental Protocols
Protocol: Repeat-Dose Oral Toxicity Study in
Cynomolgus Monkeys

o Objective: To assess the safety and toxicity of omaveloxolone following daily oral
administration for 14 days.

e Animal Model: Male and female cynomolgus monkeys.
e Groups:
o Vehicle control (sesame oil, 5 mL/kg)
o Omaveloxolone (10, 30, and 100 mg/kg/day)
o Administration: Once daily via oral gavage.
e Duration: 14 days.

« Key Assessments:

o

Clinical Observations: Daily checks for mortality, morbidity, and clinical signs of toxicity.
o Body Weight: Measured at baseline and at regular intervals.

o Pharmacokinetics: Blood samples collected at pre-dose and at 4, 8, 12, and 24 hours
post-dose on specified days for determination of omaveloxolone plasma concentrations.

[8]

o Pharmacodynamics: PBMCs isolated from blood samples for mRNA expression analysis
of Nrf2 target genes.[8]

o Terminal Procedures (Day 14): Monkeys euthanized 24 hours after the final dose. Tissues
(liver, lung, brain) collected, frozen, and stored for bioanalysis and gene expression
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studies.[8]

e Animal Welfare: Studies performed according to approved Institutional Animal Care and Use
Committee (IACUC) protocols, in compliance with the Animal Welfare Act and the Guide for
the Care and Use of Laboratory Animals.[8]
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Caption: Workflow for a Preclinical Repeat-Dose Toxicity Study.

Protocol: Bacterial Reverse Mutation (Ames) Assay
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o Objective: To evaluate the potential of omaveloxolone to induce gene mutations in bacteria.

o Test System: Multiple strains of Salmonella typhimurium and Escherichia coli that are
auxotrophic for a specific amino acid (e.qg., histidine for Salmonella). These strains contain
mutations that are sensitive to reversion by different types of mutagens.

o Methodology:

o Metabolic Activation: The assay is conducted both with and without an exogenous
metabolic activation system (S9 fraction from rat liver homogenate) to detect mutagens
that require metabolic activation.

o Exposure: Tester strains are exposed to a range of concentrations of omaveloxolone,
along with positive and negative (vehicle) controls.

o Plating: The treated bacteria are plated on a minimal agar medium that lacks the specific
amino acid for which they are auxotrophic.

o Incubation: Plates are incubated for 48-72 hours.

« Endpoint: Only bacteria that have undergone a reverse mutation (revertants) can synthesize
the required amino acid and will grow to form visible colonies. The number of revertant
colonies in the omaveloxolone-treated plates is compared to the number in the vehicle
control plates. A significant, dose-dependent increase in revertant colonies indicates a
positive (mutagenic) result.

Summary and Conclusion

Omaveloxolone possesses a well-defined pharmacological profile centered on the activation
of the Nrf2 pathway, a mechanism that addresses the underlying mitochondrial dysfunction and
oxidative stress characteristic of Friedreich's ataxia.[4][7] Its activation of Nrf2 and subsequent
induction of antioxidant and anti-inflammatory genes, coupled with the inhibition of NF-kB,
provides a multi-faceted therapeutic approach.[1][6]

Preclinical pharmacokinetic studies demonstrated favorable properties, including dose-
proportional exposure and distribution to key tissues.[8][9] The preclinical safety program
identified the liver and kidneys as potential target organs for toxicity in animal models and
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noted a positive finding in an in vitro chromosomal aberration assay.[3][10] These nonclinical
findings, alongside extensive clinical trial data, have defined the therapeutic window and
guided the safe and effective use of omaveloxolone in the approved patient population.
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Caption: Logical Flow of Omaveloxolone's Pharmacological Effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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